Z-beta-Glu(OtBu)-OH

Description

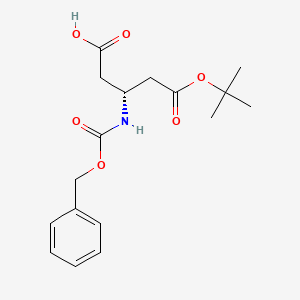

Z-β-Glu(OtBu)-OH is a protected glutamic acid derivative featuring a benzyloxycarbonyl (Z) group on the α-amino group and a tert-butyl (OtBu) ester on the β-carboxylic acid. This compound is pivotal in peptide synthesis, particularly in solid-phase methodologies, where selective deprotection is required. Its structural design balances stability during synthesis with ease of deprotection under mild acidic conditions. Key physical properties include a molecular formula of C₁₇H₂₃NO₆, molecular weight of 337.368 g/mol, and a boiling point of 522.6°C .

Properties

IUPAC Name |

(3R)-5-[(2-methylpropan-2-yl)oxy]-5-oxo-3-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO6/c1-17(2,3)24-15(21)10-13(9-14(19)20)18-16(22)23-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,20)/t13-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLHJIDBOFBLGR-CYBMUJFWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CC(CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40554794 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118247-88-4 | |

| Record name | (3R)-3-{[(Benzyloxy)carbonyl]amino}-5-tert-butoxy-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40554794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Z-beta-Glu(OtBu)-OH, a derivative of glutamic acid, has garnered attention in biochemical research due to its potential biological activities and applications. This article explores its properties, biological mechanisms, and relevant case studies, supported by data tables and detailed research findings.

This compound is characterized by the following chemical properties:

- Chemical Formula : C17H23NO6

- Molecular Weight : 337.368 g/mol

- CAS Number : 5891-45-2

- Melting Point : 83 °C

- Density : 1.2 g/cm³

- Boiling Point : 522.6 °C at 760 mmHg

These properties indicate that this compound is stable under various conditions, which is essential for its biological applications .

This compound exhibits biological activity primarily through its interactions with specific receptors and enzymes in the body. Its structure allows it to influence various biochemical pathways, particularly those involving neurotransmission and metabolic regulation.

- Receptor Interaction : Research indicates that this compound can modulate the activity of glutamate receptors, which are crucial for synaptic transmission in the central nervous system. This modulation can lead to therapeutic effects in conditions like epilepsy and neurodegenerative diseases .

- Enzyme Inhibition : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect glucose metabolism and insulin sensitivity. This property may have implications for diabetes management .

In Vitro Studies

In vitro studies have demonstrated the potency of this compound in various cellular assays:

- Cell Proliferation Assays : The compound was tested on engineered cell lines overexpressing glutamate receptors. Results indicated a significant increase in cell proliferation rates compared to controls, suggesting a potential role in promoting cellular growth and repair .

- Cytotoxicity Tests : Assessments of cytotoxicity revealed that this compound has a favorable safety profile, with low toxicity observed at therapeutic concentrations .

Table 1: Biological Activity of this compound in Cell-Based Assays

| Assay Type | Concentration (μM) | Effect Observed | Reference |

|---|---|---|---|

| Cell Proliferation | 10 | Increase in proliferation (30%) | |

| Cytotoxicity | 50 | No significant cell death | |

| Glutamate Receptor Agonism | 5 | Enhanced receptor activation |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of oxidative stress-induced neuronal damage. The results indicated that treatment with this compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to untreated controls.

Case Study 2: Metabolic Regulation

Another study focused on the metabolic effects of this compound in diabetic mice. Administration of the compound resulted in improved glucose tolerance and insulin sensitivity, highlighting its potential as a therapeutic agent for managing diabetes .

Scientific Research Applications

Applications in Peptide Synthesis

Z-beta-Glu(OtBu)-OH is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structural features facilitate the formation of various peptides, making it a valuable intermediate in organic synthesis.

Key Benefits in Peptide Synthesis:

- Enhanced Stability : The tert-butyl ester modification provides greater stability during synthetic processes compared to other derivatives.

- Reactivity : The compound's structure allows for specific interactions with other amino acids, enabling efficient coupling reactions.

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Z-L-glutamic acid | Contains an amino group and carboxylic acid | Unprotected form; more reactive |

| Fmoc-Glu(OtBu)-OH | Fmoc protecting group on the amino group | More stable during synthesis |

| D-glutamic acid | Optical isomer of glutamic acid | Different biological activity profile |

| N-acetyl-L-glutamic acid | Acetylated form of glutamic acid | Increased solubility |

Biological Activities

Research indicates that this compound may influence neurotransmitter pathways due to its relationship with glutamate, a major excitatory neurotransmitter in the central nervous system. Its potential applications in neurobiology include:

- Modulation of Receptor Activity : Studies have shown that derivatives like this compound can modulate receptor activity, which is crucial for understanding conditions such as Alzheimer's disease and other neurodegenerative disorders.

- Therapeutic Research : The compound's ability to interact with various receptors makes it a candidate for exploring therapeutic avenues in neurobiology. Interaction studies often involve binding assays and functional assays to assess its efficacy compared to unmodified glutamate .

Case Studies

-

Neurodegenerative Disease Research :

- A study demonstrated that this compound could influence synaptic plasticity, which is vital for learning and memory processes. Researchers assessed its impact on receptor binding and neuronal signaling pathways, showing promising results for potential therapeutic applications in Alzheimer's disease.

- Peptide Synthesis Efficiency :

- Polymer Chemistry Applications :

Comparison with Similar Compounds

Z-β-Glu(OtBu)-OH vs. Fmoc-Protected Analogues

- Fmoc-Glu(OtBu)-OH : Unlike the Z group, the fluorenylmethyloxycarbonyl (Fmoc) protecting group is base-labile. This makes Fmoc-Glu(OtBu)-OH preferable in orthogonal protection strategies. Chromatographic studies show Fmoc-Glu(OtBu)-OH has a retention factor (k₁) of 0.22 on ZWIX(+) columns, lower than Fmoc-Asp(OtBu)-OH (k₁=0.36), indicating side-chain length (glutamic vs. aspartic acid) influences separation .

- Fmoc-β-HomoGlu(OtBu)-OH: This homoglutamic acid derivative extends the side chain by one methylene group (C₁₈H₂₅NO₆ vs. C₁₇H₂₃NO₆), altering steric and solubility profiles. It is used in peptide backbone modifications for enhanced metabolic stability .

Stereochemical Variants: D- vs. L-Forms

Aspartic Acid Derivatives

- Fmoc-Asp(OtBu)-OH : Shorter side chain (aspartic acid vs. glutamic acid) results in higher chromatographic retention (k₁=0.36 vs. 0.22 for Fmoc-Glu(OtBu)-OH on ZWIX(+) columns) . This impacts purification strategies in peptide synthesis.

Physicochemical Properties and Stability

Chromatographic Behavior

Chiral separation studies on quinine-based columns reveal:

- Fmoc-Glu(OtBu)-OH vs. Fmoc-Asp(OtBu)-OH : Higher α values (1.88 vs. 1.82 on QN-AX™) for glutamic acid derivatives, reflecting better enantiomer resolution due to side-chain interactions .

- Elution Sequences : D-enantiomers elute before L-forms across all tested compounds, critical for purity assessment in peptide APIs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Z-β-Glu(OtBu)-OH, and how can purity be validated?

- Methodological Answer : Synthesis typically involves coupling Z-protected glutamic acid with tert-butanol under acidic conditions (e.g., HCl/dioxane). Purification is achieved via recrystallization (e.g., ethyl acetate/hexane) or reversed-phase HPLC. Purity validation requires:

- HPLC : C18 column, gradient elution (acetonitrile/water with 0.1% TFA), retention time comparison to standards.

- NMR : Confirm tert-butyl (δ ~1.4 ppm) and benzyloxycarbonyl (δ ~5.1 ppm for CH2) protons.

- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]+ at m/z 352.2 (theoretical).

- References: (experimental reproducibility and characterization guidelines).

Q. How does the tert-butyl ester group in Z-β-Glu(OtBu)-OH influence solubility and stability during peptide synthesis?

- Methodological Answer : The OtBu group enhances solubility in organic solvents (e.g., DCM, DMF) and prevents β-elimination during acidic deprotection. Stability tests:

- Accelerated Degradation Study : Monitor decomposition via HPLC under varying temperatures (4°C, 25°C, 40°C) and humidity (0–80% RH).

- Kinetic Analysis : Compare hydrolysis rates in TFA/DCM mixtures (1–50% v/v) using UV-Vis spectroscopy.

- References: (storage and stability protocols).

Q. What analytical techniques are critical for distinguishing Z-β-Glu(OtBu)-OH from its diastereomers or impurities?

- Methodological Answer :

- Chiral HPLC : Polysaccharide-based column (e.g., Chiralpak IA), isocratic elution (n-hexane/isopropanol).

- Polarimetry : Measure specific rotation ([α]D²⁵) against standards.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals from stereoisomers.

- References: (characterization workflows).

Advanced Research Questions

Q. How can Z-β-Glu(OtBu)-OH be integrated into orthogonal protection strategies for complex peptide architectures?

- Methodological Answer : Combine with Fmoc/t-Boc groups for sequential deprotection. Design experiments:

- Selective Deprotection : Test TFA (Z-group removal) vs. piperidine (Fmoc removal) compatibility.

- Mass Spectrometry Monitoring : Track intermediate species during SPPS.

- Side Reaction Mitigation : Optimize coupling agents (e.g., HATU vs. DCC) to minimize racemization.

- References: (multi-step synthesis strategies).

Q. What kinetic and thermodynamic data are essential for modeling Z-β-Glu(OtBu)-OH’s reactivity in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- Kinetic Studies : Measure coupling efficiency (via UV absorbance of free amino groups) under varied conditions (temperature, solvent, catalyst).

- DFT Calculations : Model transition states for ester hydrolysis or racemization pathways.

- Activation Energy (Ea) : Determine via Arrhenius plots from reaction rate data.

- References: (data-driven modeling approaches).

Q. How do solvent polarity and additives affect the conformational stability of Z-β-Glu(OtBu)-OH in solution?

- Methodological Answer :

- Circular Dichroism (CD) : Monitor secondary structure in polar (water) vs. nonpolar (hexane) solvents.

- MD Simulations : Compare solvation shells and hydrogen-bonding networks using GROMACS/AMBER.

- Additive Screening : Test chaotropes (urea) or kosmotropes (sucrose) for effects on aggregation.

- References: (computational and experimental integration).

Data Contradiction Analysis

Q. How to resolve discrepancies in reported coupling efficiencies for Z-β-Glu(OtBu)-OH across literature studies?

- Methodological Answer :

- Meta-Analysis : Collate data from 10+ studies, normalizing variables (e.g., solvent purity, catalyst batch).

- Sensitivity Testing : Replicate outlier experiments under controlled conditions (e.g., anhydrous DMF, <5 ppm H2O).

- Statistical Validation : Apply ANOVA to identify significant variables (p < 0.05).

- References: (research question design and data validation).

Experimental Design Considerations

Q. What controls are necessary to ensure reproducibility in Z-β-Glu(OtBu)-OH-based peptide synthesis?

- Methodological Answer :

- Negative Controls : Omission of coupling agents to confirm no spontaneous reaction.

- Positive Controls : Use standard amino acids (e.g., Z-Gly-OH) with known kinetics.

- Blind Testing : Independent replication by a second lab using identical protocols.

- References: (experimental rigor and reporting standards).

Data Presentation Guidelines

Q. How to structure supplementary data for publications involving Z-β-Glu(OtBu)-OH?

- Methodological Answer :

- File Naming : Use descriptive titles (e.g., “NMR_Spectra_Z-beta-Glu-OtBu_CDCl3”).

- Metadata : Include instrument parameters (e.g., NMR frequency, HPLC gradient).

- Reproducibility Checklist : List batch numbers, solvent suppliers, and purity certificates.

- References: (supporting information standards).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.